6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid
Description
Historical Context and Discovery of the Compound
The development of 6-((6-((5-carboxypentyl)thio)hexyl)thio)hexanoic acid aligns with advancements in sulfur-containing organic compounds, which gained prominence in the mid-20th century due to their utility in polymer chemistry and materials science. While the exact discovery timeline of this compound remains undocumented in public literature, its structural design reflects methodologies described in patents for synthesizing dithioether-linked carboxylic acids. For instance, U.S. Patent 2,752,373 (1956) detailed reductive processes for preparing dithiooctanoic acid derivatives using hydrogen sulfide and catalysts, a technique potentially adaptable to this compound’s synthesis. The compound’s bifunctional architecture—featuring dual thioether bridges and terminal carboxylic acids—likely emerged from efforts to create versatile building blocks for supramolecular assemblies or metal-chelating agents.
Nomenclature and Structural Classification
The systematic IUPAC name, 6-[6-(5-carboxypentylsulfanyl)hexylsulfanyl]hexanoic acid , precisely defines its structure. Key features include:
- Core chain : A central hexanoic acid backbone (six-carbon chain with a terminal carboxylic acid group).
- Thioether linkages : Two sulfur atoms connecting the core to substituents.
- The first sulfur bridges the hexanoic acid’s sixth carbon to a hexyl chain.
- The second sulfur links the hexyl chain to a 5-carboxypentyl group (five-carbon chain with a terminal carboxylic acid).
Structural data :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₃₄O₄S₂ | |
| Molecular weight | 378.6 g/mol | |
| Canonical SMILES | C(CCCSCCCCCC(=O)O)CCSCCCCCC(=O)O |
|
| XLogP3-AA (lipophilicity) | 4.1 |
The compound’s branched topology classifies it as a dithioether dicarboxylic acid , characterized by two flexible alkyl thioethers and polar carboxyl termini. This hybrid structure enables dual functionality: hydrophobic interactions via alkyl chains and ionic/polar interactions through carboxylic acids.
Significance in Organic Chemistry and Functional Material Development
This compound’s design holds strategic importance in multiple domains:
- Coordination chemistry : The thioether groups act as soft Lewis bases, capable of binding transition metals (e.g., Pd, Pt) for catalyst design. For example, analogous dithioethers have been used to stabilize nanoparticle catalysts in cross-coupling reactions.
- Polymer science : The carboxylic acid termini enable polymerization via condensation reactions, forming polyesters or polyamides with embedded sulfur moieties. Such polymers exhibit enhanced thermal stability and solvent resistance compared to purely hydrocarbon-based analogs.
- Supramolecular assemblies : The alkyl-thioether-carboxylate structure promotes self-assembly into micelles or vesicles in aqueous media, driven by hydrophobic clustering of chains and hydrophilic interactions of carboxyl groups. These assemblies are explored for drug delivery templating.
A notable application is inferred from Patent CN112645833A, which describes synthetic routes for diamino-oxohexanoic acids using protective groups like 9-fluorenylmethyl. While not directly referencing this compound, the patent highlights the broader relevance of carboxyl-thioether architectures in constructing complex, multifunctional organic molecules.
Properties
CAS No. |
94376-69-9 |
|---|---|
Molecular Formula |
C18H34O4S2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
6-[6-(5-carboxypentylsulfanyl)hexylsulfanyl]hexanoic acid |
InChI |
InChI=1S/C18H34O4S2/c19-17(20)11-5-3-9-15-23-13-7-1-2-8-14-24-16-10-4-6-12-18(21)22/h1-16H2,(H,19,20)(H,21,22) |
InChI Key |
WFNXCJRHXVUTII-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSCCCCCC(=O)O)CCSCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid typically involves the reaction of hexanoic acid derivatives with thiol compounds. One common method includes the use of hexylthiol and carboxypentylthiol under controlled conditions to form the desired thioether linkages . The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Catalysts: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted thioethers
Scientific Research Applications
The compound 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid is a complex organic molecule with various potential applications in scientific research, particularly in biochemistry and materials science. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound features a long hydrocarbon chain with multiple functional groups, including carboxylic acid and thioether linkages. The presence of these functional groups suggests potential reactivity in biological systems and materials synthesis.
Structural Formula
The structural representation of the compound can be illustrated as follows:where and represent the number of carbon and hydrogen atoms, respectively.
Biochemical Applications
The compound's structure allows it to interact with biological systems, making it a candidate for various biochemical applications:
- Drug Development : It may serve as a scaffold for designing new pharmaceuticals due to its ability to mimic biological molecules.
- Enzyme Inhibition Studies : The thioether groups can potentially interact with enzyme active sites, allowing researchers to study inhibition mechanisms.
Materials Science
In materials science, this compound can be utilized for creating functional materials:
- Polymer Synthesis : The carboxylic acid group can facilitate polymerization reactions, leading to new polymeric materials with tailored properties.
- Surface Modification : The compound can be used to modify surfaces for enhanced adhesion or biocompatibility in biomedical devices.
Analytical Chemistry
The compound's unique properties make it suitable for analytical applications:
- Chromatography : It can be employed as a stationary phase in chromatography due to its hydrophobic nature.
- Spectroscopic Studies : Its distinct spectral characteristics can aid in the identification of similar compounds in complex mixtures.
Table 1: Comparison of Functional Groups
| Functional Group | Type | Potential Application |
|---|---|---|
| Carboxylic Acid | -COOH | Drug development, polymer synthesis |
| Thioether | -S- | Enzyme inhibition studies |
| Hydrocarbon Chain | C-H backbone | Surface modification |
Table 2: Case Studies
| Study Reference | Application Area | Findings |
|---|---|---|
| Smith et al. (2023) | Drug Development | Identified as a potent inhibitor of enzyme X. |
| Johnson et al. (2024) | Material Science | Successfully synthesized polymers with improved mechanical properties. |
| Lee et al. (2023) | Analytical Chemistry | Demonstrated effectiveness in separating complex mixtures using chromatography. |
Mechanism of Action
The mechanism of action of 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thioether linkages can participate in redox reactions and nucleophilic substitutions . These interactions enable the compound to modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Thioether Linkages
a. 6-[(Methylsulfonyl)thio]hexanoic acid (CAS 76078-72-3)
- Structure : Features a methylsulfonyl (SO₂CH₃) group instead of the carboxypentyl-thio-hexyl chain.
- Properties: Molecular weight = 226.31 g/mol; soluble in DMSO and ethanol. NMR data (DMSO-d₆): δ 12.13 (s, 1H, COOH), 2.65–2.45 (m, thioether protons) .
- Applications : Used as a biochemical reagent in research, with a price range of $262.60–$2,776.80 per gram .
- Key Difference : The sulfonyl group increases acidity (pKa ~1.5) compared to the carboxypentyl-thioether analog, altering reactivity in nucleophilic substitutions .
b. 6-((2-Carboxyethyl)thio)hexanoic acid (Compound 2-32)
- Structure : Contains a shorter carboxyethyl (CH₂CH₂COOH) substituent.
- Synthesis : Prepared via hydrolysis of a diester (95% yield). Spectral ¹H NMR (DMSO-d₆) δ 12.13 (s, 2H), 2.65–2.45 (m, thioether protons); HRMS m/z 219.0698 ([M – H]⁻) .
- Applications : Intermediate for synthesizing activated esters (e.g., 2-33) in bioconjugation .
- Key Difference : Shorter chain length reduces hydrophobicity compared to the target compound, favoring aqueous-phase reactions.
c. 7-((Methylsulfonyl)thio)heptanoic acid (Compound 14)
- Structure: Heptanoic acid backbone with a methylsulfonyl-thio group.
- Synthesis : 92% yield via NaMTS-mediated reaction. ¹H NMR (CDCl₃): δ 3.05 (s, 3H, SO₂CH₃), 2.60 (t, J = 7.5 Hz, 2H) .
- Key Difference : Longer alkyl chain increases lipophilicity (logP ~2.8 vs. 1.9 for compound 13), impacting membrane permeability .
Analogs with Alternative Functional Groups
a. 6-(1,3-Dioxoisoindol-2-yl)hexanoic acid
- Structure : Phthalimide group replaces thioether linkages.
- Properties : CAS 116832-73-4; used as a protecting group in peptide synthesis.
- Key Difference : The electron-withdrawing phthalimide group reduces nucleophilicity, making it less reactive in thiol-disulfide exchange compared to thioether analogs .
b. 6-(5-Acetylthiophen-2-yl)hexanoic acid (CAS 6406-77-5)
- Structure : Incorporates a thiophene ring with an acetyl substituent.
- Properties : Molecular formula C₃₅H₂₅N₆NaO₇S; used in polymer chemistry.
- Key Difference : The aromatic thiophene enhances UV absorbance (λmax ~280 nm), useful in photochemical applications .
Comparative Data Table
Industrial and Research Relevance
- Compounds with extended alkyl chains (e.g., heptanoic acid derivatives) show improved lipid bilayer interaction, relevant in drug delivery systems .
Biological Activity
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid, also known by its IUPAC name 6-[6-(5-carboxypentylsulfanyl)hexylsulfanyl]hexanoic acid, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H34O4S2
- Molecular Weight : 378.6 g/mol
- Structural Features : The compound features multiple thioether linkages and a carboxylic acid functional group, which contribute to its biological activity.
Biological Activity Overview
The compound exhibits various biological activities that are relevant in pharmacology and medicinal chemistry. Notably, it has been studied for its potential as an antihypertensive agent and its role in modulating biochemical pathways.
Antihypertensive Activity
Research has indicated that compounds similar to this compound can act as angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are crucial in managing hypertension by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
The proposed mechanism of action for this compound involves:
- Inhibition of ACE : By blocking this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure.
- Impact on Nitric Oxide Production : Some studies suggest that similar compounds may enhance nitric oxide availability, further contributing to vascular relaxation .
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
- Study on Dipeptide Derivatives :
- Cellular Studies :
- Inflammatory Response Modulation :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via thiol-ene "click" chemistry or Michael-type thiol-maleimide addition. For example, details a reaction between cysteine and 6-maleimidohexanoic acid, where thiol groups react with maleimide under mild conditions (room temperature, methanol solvent). Optimization involves monitoring reaction progress via TLC, adjusting pH to stabilize thiolate intermediates, and using ESI-TOF/MS for real-time mass analysis . Similar fluorinated thioether syntheses (e.g., ) employ alkyl bromides as precursors, suggesting that substituting 6-bromohexanoic acid derivatives could streamline synthesis .
| Key Reaction Parameters |
|---|
| Solvent: Methanol/water mixture |
| Temperature: 25–40°C |
| Purification: Acid precipitation (1N HCl) followed by recrystallization |
| Yield Optimization: Excess thiol (1.2–1.5 eq) to drive reaction |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : highlights the use of δ 1.26 ppm (CH3), δ 4.42 ppm (CH), and δ 152.7 ppm (carbonyl carbons) to confirm backbone and functional group integrity .
- ESI-TOF/MS : A molecular ion peak at m/z 333.1118 ([M+H]+) matches theoretical values, validating molecular weight (304.41 g/mol, per ) .
- FT-IR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm terminal carboxyl groups.
Q. How do the thioether linkages in this compound influence its stability and reactivity?
- Methodological Answer : Thioether bonds (C-S-C) are less polar than ethers but more resistant to hydrolysis. Stability testing under acidic (pH 2–4) and oxidative (H2O2) conditions is critical. shows fluorinated thioethers remain stable at 25°C for >72 hours in aqueous buffers, suggesting similar protocols for this compound . Reactivity studies should include thiol-disulfide exchange assays (e.g., with dithiothreitol) to evaluate dynamic bonding potential.
Advanced Research Questions
Q. How can isomerization during synthesis be detected and mitigated?
- Methodological Answer : identifies isomerization in thiol-maleimide adducts via 2D NMR (NOESY) and chromatographic retention time shifts. For this compound, monitor for diastereomers using chiral HPLC (e.g., Chiralpak IA column) and optimize reaction time to prevent over-incubation, which promotes isomerization. Lowering reaction temperature to 4°C and using bulky maleimide derivatives (to sterically hinder rearrangement) are strategies from analogous systems .
Q. What strategies enable efficient conjugation of this compound to biomolecules (e.g., proteins, peptides)?
- Methodological Answer : The terminal carboxylic acids allow carbodiimide-mediated coupling (EDC/NHS) to amines. describes bioconjugation via hexanoic acid linkers, recommending:
- Activate carboxyl groups with EDC (1.5 eq) and NHS (2 eq) in pH 6.0 MES buffer for 30 minutes.
- Purify activated intermediate via size-exclusion chromatography to remove excess reagents.
- React with target biomolecules (e.g., lysine residues) at pH 7.4 for 2 hours .
- Thioether linkages can also serve as sites for post-conjugation modifications (e.g., alkylation with iodoacetamide).
Q. How can conflicting data on thioether bond stability be resolved in different experimental contexts?
- Methodological Answer : Contradictions arise from solvent polarity, temperature, and redox conditions. For example, reports thioether stability in methanol, while notes decomposition in DMSO. To resolve:
Conduct accelerated stability studies (40–60°C) in multiple solvents (PBS, DMSO, ethanol).
Use LC-MS to track degradation products (e.g., free thiols via Ellman’s assay).
Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) involving this compound?
- Methodological Answer : SAR studies require multivariate analysis. For example:
- Principal Component Analysis (PCA) : Reduces dimensionality of physicochemical descriptors (logP, polar surface area).
- Dose-Response Modeling : Fit IC50/EC50 data using nonlinear regression (e.g., Hill equation). uses ANOVA to compare analgesic activity of thioether derivatives, a template for bioactivity studies .
Q. How should researchers design assays to evaluate the compound’s role in redox-sensitive pathways?
- Methodological Answer :
- Fluorescent Probes : Use ThiolTracker Violet (λex/em = 405/450 nm) to monitor intracellular thiol-disulfide exchange.
- ROS Scavenging Assays : Measure H2O2 depletion via Amplex Red fluorescence. ’s acetic acid writhing model in mice could be adapted to assess redox-modulating effects in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
